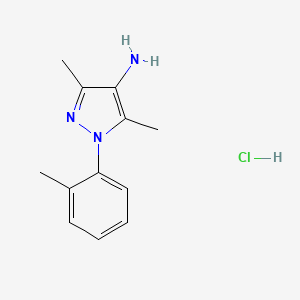

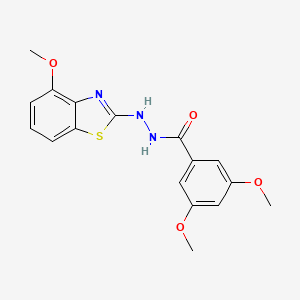

![molecular formula C12H13ClF3NO B3004390 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 339015-90-6](/img/structure/B3004390.png)

3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Overview

Description

The compound "3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as dimethyl groups and chloro-trifluoromethyl substituents, which are common in the realm of organic chemistry for their potential pharmacological properties and complexation abilities with metals .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic organic precursors to more complex structures. For instance, the synthesis of a N-carboxamide compound was achieved by reacting dibenzoylacetic acid-N-carboxyethylamide with 3,4-dichloroaniline, followed by complexation with a Cu(II) salt . Similarly, another compound was synthesized from a cyclopropanecarboxylic acid derivative through acylation, amidogen, and hydroxymethylation reactions . These methods could potentially be adapted for the synthesis of "3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide".

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various analytical techniques such as X-ray diffraction, IR, NMR, and MS . These techniques provide detailed information about the geometry and electronic structure of the molecules. For example, the crystal structure of a cyclopropane-carboxamide derivative was determined to belong to the monoclinic system with specific space group parameters . Such structural analyses are crucial for understanding the properties and potential reactivity of the compound .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide". However, the structural analogs discussed in the papers are involved in reactions such as acylation and complexation with metal ions . These reactions are indicative of the reactivity of the carbonyl group and the potential for the formation of metal complexes, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide" are influenced by their molecular structure. For instance, poor water solubility is a common issue that can limit the pharmacological application of such compounds . The electronic properties and vibrational modes obtained from theoretical calculations can be compared with experimental data to validate the molecular structure and predict properties . These analyses are essential for the optimization of the compounds for therapeutic use or other applications.

Scientific Research Applications

1. Dihydrofolate Reductase Inhibition

3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide has been studied for its role as a dihydrofolate reductase inhibitor, showing potential for use in cancer chemotherapy. Structural studies through X-ray crystallography have been conducted to understand its interaction with dihydrofolate reductase, an enzyme target in cancer treatment (Camerman, Smith, & Camerman, 1978).

2. Molecular Synthesis and Structure

The molecular synthesis and crystal structure of derivatives of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide have been a subject of study. This includes exploring its reaction with other compounds and analyzing its crystal structure through X-ray diffraction, providing insights into its chemical properties and potential applications in various fields (Huang Ming-zhi et al., 2005).

3. Pharmacokinetics and Metabolism Studies

Pharmacokinetic and metabolism studies of compounds related to 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide have been conducted. These studies are crucial in understanding how such compounds are absorbed, distributed, metabolized, and excreted in biological systems, which is essential for their potential therapeutic use (Wu et al., 2006).

4. Chemical Synthesis and Analysis Techniques

Various chemical synthesis techniques and analytical methods have been applied to study compounds like 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. This includes methods like spectrophotometry for determination and analysis, which are crucial in the synthesis and quality control of such chemical compounds (Shu, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .

Mode of Action

It is believed to interact with its target, d-alanine–d-alanine ligase, and inhibit its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to bacterial cell wall synthesis . By inhibiting D-alanine–D-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . The downstream effects include bacterial cell lysis and death .

Result of Action

The result of the compound’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This makes the compound a potential candidate for the development of new antibacterial drugs .

properties

IUPAC Name |

3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c1-11(2,7-13)10(18)17-9-5-3-8(4-6-9)12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQZFHOGRCQNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |

CAS RN |

339015-90-6 | |

| Record name | 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339015906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-2,2-DIMETHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHV4C5JZ3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)

![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)

![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)

![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)